molecular formula C13H15N3O2 B15364823 Benzyl 2-(4-(aminomethyl)-1H-pyrazol-1-yl)acetate

Benzyl 2-(4-(aminomethyl)-1H-pyrazol-1-yl)acetate

Cat. No.: B15364823
M. Wt: 245.28 g/mol
InChI Key: UTSGXENRLPVGPT-UHFFFAOYSA-N
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Description

Benzyl 2-(4-(aminomethyl)-1H-pyrazol-1-yl)acetate is a pyrazole-derived compound featuring a benzyl ester group and a 4-(aminomethyl) substituent on the pyrazole ring. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities, metabolic stability, and tunable electronic properties . The aminomethyl group (-CH2NH2) at the pyrazole’s 4-position introduces a primary amine, enhancing solubility and reactivity for further functionalization.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

benzyl 2-[4-(aminomethyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C13H15N3O2/c14-6-12-7-15-16(8-12)9-13(17)18-10-11-4-2-1-3-5-11/h1-5,7-8H,6,9-10,14H2

InChI Key

UTSGXENRLPVGPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)CN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Structural Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Pyrazole Substituent Ester Group
This compound Not Available C13H15N3O2 257.28 4-(aminomethyl) Benzyl
Benzyl 2-(4-formyl-1H-pyrazol-1-yl)acetate 920511-27-9 C13H12N2O3 244.25 4-formyl Benzyl
Ethyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate 2137980-04-0 C8H13N3O2 183.21 4-amino, 3-methyl Ethyl

Key Observations:

Substituent Effects: The aminomethyl group in the target compound provides a primary amine, enabling salt formation or conjugation with carboxylic acids, unlike the formyl group in CAS 920511-27-9, which is electrophilic and reactive toward nucleophiles (e.g., in Schiff base formation) .

Ester Group Influence :

  • Benzyl esters (target compound and CAS 920511-27-9) are more lipophilic than ethyl esters (CAS 2137980-04-0), which may enhance cellular uptake but reduce aqueous solubility .
  • Ethyl esters are more prone to enzymatic hydrolysis, making the benzyl analogs more stable in vivo .

Research Findings:

  • CAS 920511-27-9 : The formyl group facilitates the synthesis of imine-linked coordination polymers, as demonstrated in crystallographic studies using programs like SHELX . Its benzyl ester enhances thermal stability in solid-state applications .
  • CAS 2137980-04-0 : The ethyl ester and 3-methyl group optimize solubility for aqueous-phase reactions, making it a preferred intermediate in herbicide development .

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